N-(3-methylphenyl)piperidine-1-carboxamide
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Overview
Description
N-(3-methylphenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and drug discovery. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 3-methylphenylamine with piperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The continuous flow process involves the same reactants but utilizes automated systems to maintain optimal reaction conditions throughout the production .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(3-methylphenyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties, including its role as a potential therapeutic agent for various disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors or enzymes, leading to its observed pharmacological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter systems or other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)piperidine-1-carboxamide
- N-(2-methylphenyl)piperidine-1-carboxamide
- N-(4-methylphenyl)piperidine-1-carboxamide
Uniqueness
N-(3-methylphenyl)piperidine-1-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its pharmacological properties and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
62689-08-1 |
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Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(3-methylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-11-6-5-7-12(10-11)14-13(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,16) |
InChI Key |
RYZWKFDWVCEJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCCC2 |
Origin of Product |
United States |
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